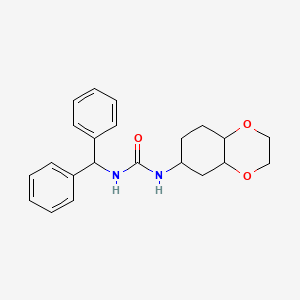

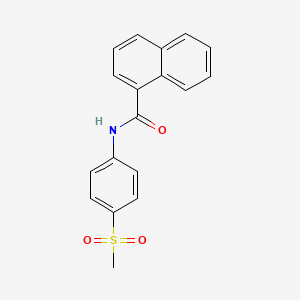

![molecular formula C14H11NOS2 B2493283 N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034473-00-0](/img/structure/B2493283.png)

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11NOS2 and its molecular weight is 273.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of related compounds have been a focal point of research. For instance, a study detailed the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, characterizing it using X-ray diffraction and spectroscopic techniques. Theoretical calculations aligned well with experimental data, indicating the molecule's electrophilic and nucleophilic sites. This research also explored antimicrobial activities and molecular docking with lung cancer proteins, showcasing the compound's versatility (Cakmak et al., 2022).

Antimicrobial Activities

The antimicrobial properties of benzo[b]thiophene derivatives have been extensively studied. A research highlighted the synthesis of benzo[b]thiophene acylhydrazones, demonstrating significant activity against multidrug-resistant Staphylococcus aureus. This study presents a novel approach to combating antibiotic resistance, underlining the compound's potential in medical applications (Barbier et al., 2022).

Pharmacological Applications

Investigations into the pharmacological implications of benzo[b]thiophene derivatives have yielded promising results. One study synthesized novel thiophene derivatives, assessing their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibited high activity compared to standard drugs, suggesting their potential for developing new therapeutic agents (Amr et al., 2010).

Neuropharmacokinetics

Research on the neuropharmacokinetics of investigational compounds related to N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide revealed divergent temporal profiles in the brain and cerebrospinal fluid. This work contributes to understanding the brain penetration mechanisms and the impact of blood-brain barrier efflux transporters, providing insights into designing drugs with optimal brain availability (Tang et al., 2014).

Mechanism of Action

Target of Action

The primary target of the compound N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, which stands for Stimulator of Interferon Genes, is an immune-associated protein that is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .

Mode of Action

This compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction between the agonist and the CDN-binding domain of the STING protein . This interaction activates the STING protein .

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS2/c16-14(15-8-10-5-6-17-9-10)13-7-11-3-1-2-4-12(11)18-13/h1-7,9H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFWDNNLSWECQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

![Methyl 2-{2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493209.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)